

Summary of Clinical Trial Results for Vatalanib

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Compound Focus: Vatalanib

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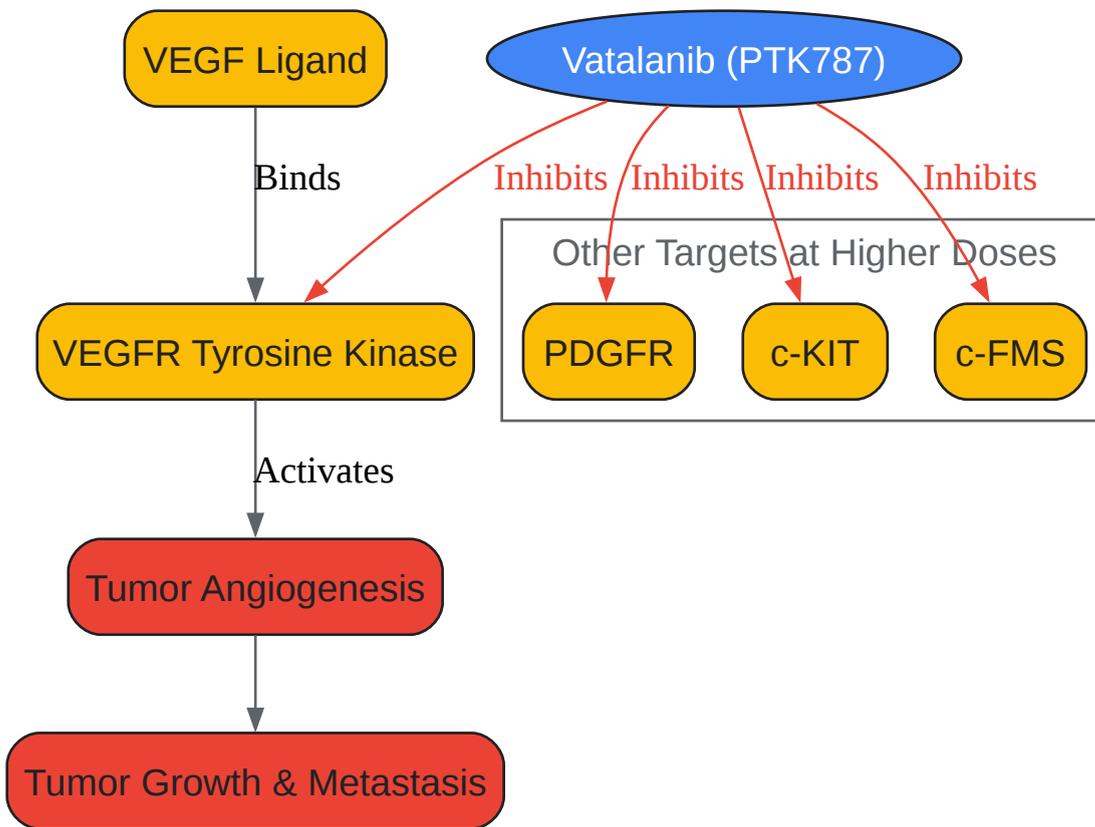
Cancer Type	Phase	Trial Design	Key Efficacy Findings	Key Safety Findings	Source
Advanced Solid Tumors & Renal Cell Carcinoma (RCC)	Ib	Vatalanib + Everolimus (mTOR inhibitor). Dose escalation followed by expansion in metastatic RCC.	RCC Cohort (n=24): 29.2% partial response rate; 62.5% stable disease. Median PFS: 5.8 months ; Median OS: 16.5 months (25.1 months in treatment-naive).	MTD: Vatalanib 1000 mg/day + Everolimus 5 mg/day. Common toxicities: Proteinuria, fatigue, hypertriglyceridemia, nausea, vomiting. DLTs: Hypertension, diarrhea, neutropenia.	[1] [2]
Newly Diagnosed Glioblastoma (GBM)	I	Vatalanib + Radiation + Temozolomide in patients on enzyme-inducing anti-epileptic drugs.	Evaluable Patients (n=13): 2 partial responses; 9 stable disease.	Well-tolerated; MTD not reached. DLTs: Thrombocytopenia, elevated transaminases. Other Gr 3/4: Leukopenia, lymphopenia, hand-foot syndrome.	[3]

Cancer Type	Phase	Trial Design	Key Efficacy Findings	Key Safety Findings	Source
Advanced Pancreatic Adenocarcinoma	II	Vatalanib monotherapy as second-line treatment after gemcitabine failure.	6-month survival rate: 29% . Median PFS: 2.0 months . 2 partial responses; 28% stable disease.	Common Gr 3/4 events: Hypertension (20%), fatigue (17%), abdominal pain (17%), elevated alkaline phosphatase (15%).	[4] [5]
Colorectal Cancer (CONFIRM-1)	III	Vatalanib + FOLFOX vs. Placebo + FOLFOX as first-line therapy.	Primary endpoint (PFS) not met. Post-hoc analysis showed PFS benefit in patients with high baseline LDH .	Common side effects: Hypertension, neutropenia, diarrhea, nausea.	[6]

Vatalanib's Mechanism of Action

Vatalanib (PTK787/ZK 222584) is an oral small molecule that acts as a **potent tyrosine kinase inhibitor** [7]. Its primary mechanism is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are critical drivers of tumor angiogenesis [8]. At higher concentrations, it also targets other tyrosine kinases involved in tumor growth and stromal support, including the platelet-derived growth factor receptor (PDGFR) and c-Kit [7] [8].

The following diagram illustrates the primary signaling pathways targeted by **vatalanib** and its role in inhibiting tumor angiogenesis.



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Detailed Experimental Protocols

The clinical trials for **vatalanib** followed rigorous methodologies. Below is a detailed look at the protocols from two representative studies.

Phase Ib Study of **Vatalanib** and Everolimus in Advanced RCC [1] [2]

- **Patient Population:** Adults with advanced solid tumors; a dose-expansion cohort included 20 patients with metastatic RCC.
- **Treatment Plan:** The study was a dose-escalation design to find the Maximum Tolerated Dose (MTD). **Vatalanib** was administered orally once daily, and everolimus was administered orally once daily.
- **Dose-Limiting Toxicity (DLT) Evaluation:** DLTs were assessed during the first 28-day cycle. Toxicities were graded using the Common Terminology Criteria for Adverse Events (CTCAE).

- **Primary Objective:** To determine the MTD and recommended phase II dose of the **vatalanib**-everolimus combination.
- **Key Efficacy Assessments:** Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST). Outcomes included overall survival (OS), progression-free survival (PFS), and objective response rate (ORR).

Phase II Study of **Vatalanib** in Advanced Pancreatic Cancer [4]

- **Patient Population:** Patients with metastatic or advanced pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy.
- **Treatment Plan:** **Vatalanib** was administered orally twice daily using a "ramp-up" schedule over the first cycle:
 - **Week 1:** 250 mg twice daily.
 - **Week 2:** 500 mg twice daily.
 - **Week 3 and beyond:** 750 mg twice daily (full dose).
- **Primary Objective:** To evaluate the 6-month survival rate.
- **Key Efficacy Assessments:** Survival was tracked from the first day of treatment. Tumor response was assessed using RECIST criteria.
- **Biomarker & Imaging Analysis:** The study incorporated correlative analyses of circulating biomarkers (e.g., soluble VEGF, VEGFR) and dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to explore potential predictive markers of response.

Key Insights for Researchers

- **Combination Therapy is Feasible but Requires Dose Adjustment:** The phase Ib RCC study demonstrated that while the full therapeutic dose of each agent alone could not be achieved in combination, a relevant biological dose with evidence of clinical efficacy was possible. This suggests that with careful management, VEGFR and mTOR inhibition can be combined [1] [2].
- **Biomarkers May Identify Responsive Subgroups:** Although the phase III CONFIRM-1 trial in colorectal cancer failed to meet its primary endpoint, a subgroup of patients with high baseline serum lactate dehydrogenase (LDH) appeared to derive a PFS benefit [6]. This highlights the potential importance of patient stratification in future studies of anti-angiogenic agents.
- **Distinct Toxicity Profile:** The safety profile of **vatalanib** is consistent with other VEGFR inhibitors, with hypertension, proteinuria, and fatigue being common. However, the combination with everolimus introduced additional toxicities like hypertriglyceridemia and mucositis, requiring close monitoring [1] [4] [2].

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